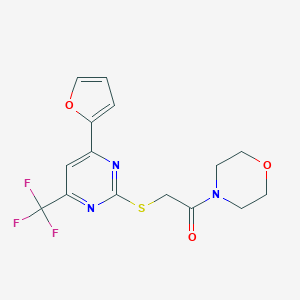

![molecular formula C17H20N2O4S B467984 N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 587850-65-5](/img/structure/B467984.png)

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the linear formula C15H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is represented by the linear formula C15H16N2O4S . The molecular weight of the compound is 320.37 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 320.37 . More specific properties like melting point, boiling point, solubility, and others might need to be determined experimentally.科学研究应用

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been synthesized and studied for their analgesic activity . Some of these compounds have exhibited good analgesic activity, comparable or even superior to paracetamol .

Polymer Electrolytes

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers . These copolymers have been used as a host of lithium-ion conducting electrolytes .

Influence on Glass Temperature

The composition of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, has been found to influence the glass temperature of the copolymers . The glass temperatures of AN/ASPAA copolymers increased as the molar fraction of ASPAA units in the copolymers increased .

Ion Conductivity

The lithium-ion conductivities of the polymer electrolytes, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, increased initially as the molar fraction of ASPAA units in the copolymers increased . A maximum conductivity was achieved when the molar fraction of ASPAA in the copolymer was 16.8% .

Molecular Weight Determination

The molecular weight and molecular weight distribution of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been determined . The molecular weights of AN/ASPAA copolymers were lower than those of AN and ASPAA homopolymers due to the cross-termination reaction .

未来方向

The future directions for “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not clearly outlined in the available literature. Given its status as a unique chemical provided to early discovery researchers , it could potentially be used in a variety of research applications. Further studies and experiments would be needed to explore its potential uses.

作用机制

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting various physiological processes.

属性

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACMZDANBPPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B467901.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B467904.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B467982.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B468098.png)

![4-(4-{[5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinyl)phenyl methyl ether](/img/structure/B468121.png)

![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)

![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)

![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)

![5-(2-furyl)-N-(1-naphthyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468125.png)

![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)

![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)

![N-(4-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468285.png)

![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)